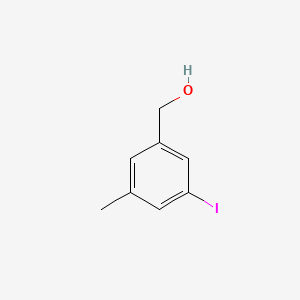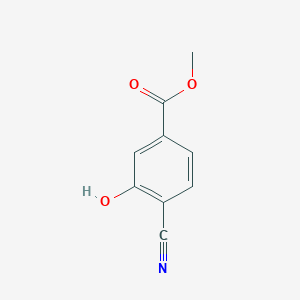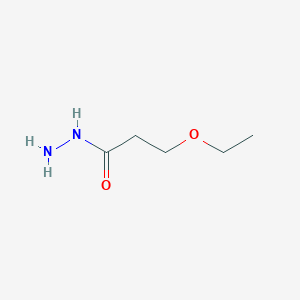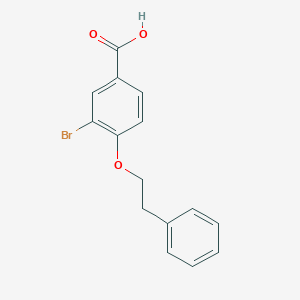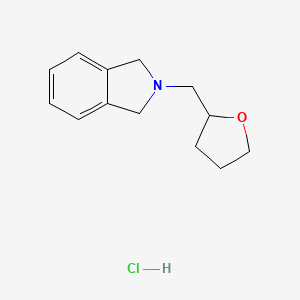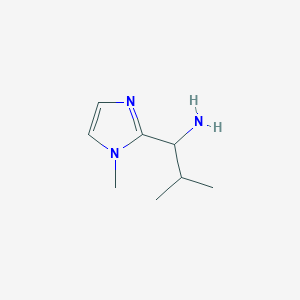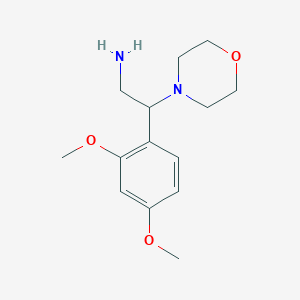
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine is an organic compound that features a phenyl ring substituted with two methoxy groups and a morpholine ring attached to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 2,4-dimethoxybenzaldehyde is reacted with morpholine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethoxy-phenyl)-ethylamine: Lacks the morpholine ring, which may affect its biological activity.
2-(2,4-Dimethoxy-phenyl)-2-piperidin-4-yl-ethylamine: Contains a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.
Uniqueness
2-(2,4-Dimethoxy-phenyl)-2-morpholin-4-yl-ethylamine is unique due to the presence of both methoxy groups and the morpholine ring, which can influence its chemical reactivity and biological interactions. The combination of these functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-11-3-4-12(14(9-11)18-2)13(10-15)16-5-7-19-8-6-16/h3-4,9,13H,5-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJBQXZLSYSINH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)
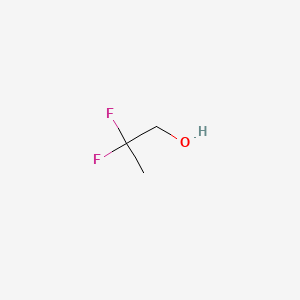
![[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol](/img/structure/B1317341.png)
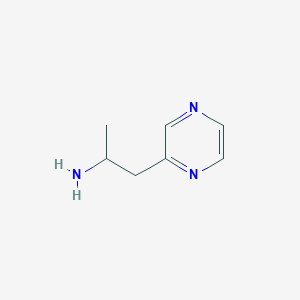
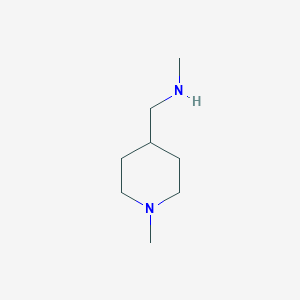
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
